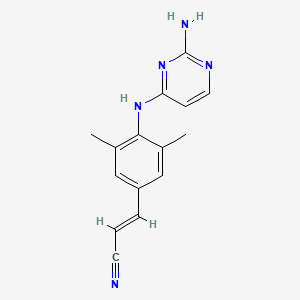
(E)-3-(4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile is a synthetic organic compound characterized by its unique structure, which includes an acrylonitrile group and a substituted phenyl ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile typically involves the reaction of 4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylbenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is carried out under reflux conditions, leading to the formation of the desired acrylonitrile derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-3-(4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (E)-3-(4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile involves its interaction with specific molecular targets. For example, it may inhibit enzymes such as carbonic anhydrase by binding to the active site, thereby preventing the enzyme from catalyzing its normal reaction . This inhibition can lead to therapeutic effects, such as reducing intraocular pressure in glaucoma.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((2-Aminopyrimidin-4-yl)amino)benzenesulfonamide: Shares a similar pyrimidine structure but differs in the functional groups attached to the aromatic ring.
2-(2-Aminopyrimidin-4-yl)pyridine-4-carboxylates: Another compound with a pyrimidine core, used as an inhibitor in various biological pathways.
Uniqueness
(E)-3-(4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile is unique due to its acrylonitrile group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C15H15N5 |
|---|---|
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
(E)-3-[4-[(2-aminopyrimidin-4-yl)amino]-3,5-dimethylphenyl]prop-2-enenitrile |
InChI |
InChI=1S/C15H15N5/c1-10-8-12(4-3-6-16)9-11(2)14(10)19-13-5-7-18-15(17)20-13/h3-5,7-9H,1-2H3,(H3,17,18,19,20)/b4-3+ |
InChI-Schlüssel |
HVIWBMRKBLUAKW-ONEGZZNKSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)N)C)/C=C/C#N |
Kanonische SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)N)C)C=CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B15280991.png)
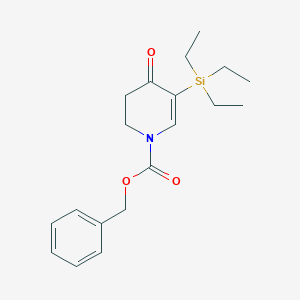

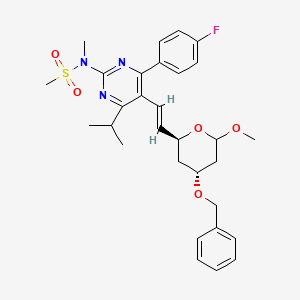
![6-(4-Chlorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281003.png)
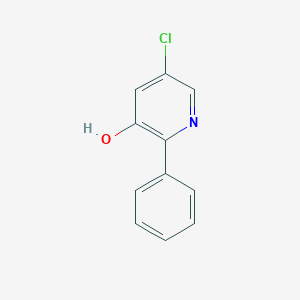
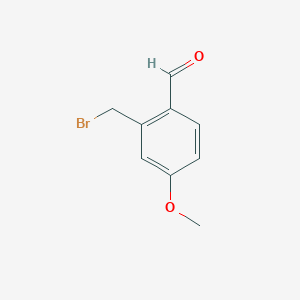
![racemic cis-Octahydro-pyrrolo[3,4-d]azepine-6-carboxylic acid tert-butyl ester](/img/structure/B15281011.png)
![3-[(Methylsulfanyl)methyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281018.png)
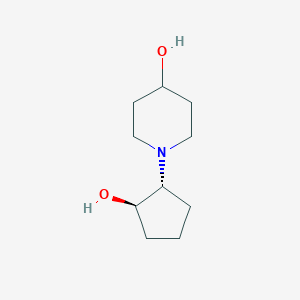
![N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B15281044.png)
![6-(2-Methyl-3-furyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281058.png)

